hBCATc Inhibitory Potency: BCAT-IN-4 vs. BCATc Inhibitor 2 (Head-to-Head from the Same Primary Publication)
BCAT-IN-4 (Compound 1) inhibits recombinant human BCATc with an IC50 of 2.35 μM, establishing it as the original moderate-potency sulfonyl hydrazide scaffold [1]. In the same study and assay platform, the optimized analog BCATc Inhibitor 2 (Compound 2) achieved an IC50 of 0.8 μM, representing an approximately three-fold improvement in potency achieved through replacement of the dibenzofuran B-ring with a 5-chloro-2-benzofuran and introduction of a 2-CF3 substituent on the phenylsulfonyl A-ring [1]. The approximately three-fold potency differential is modest, positioning BCAT-IN-4 as a useful comparator for SAR studies where incremental potency gains from scaffold modifications need to be quantified against the parent compound [1].
| Evidence Dimension | hBCATc enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.35 ± 0.01 μM (n = 2–4) |
| Comparator Or Baseline | BCATc Inhibitor 2 (Compound 2): 0.8 ± 0.05 μM (n = 2–4) |
| Quantified Difference | Approximately 2.94-fold lower potency for BCAT-IN-4 relative to BCATc Inhibitor 2 |
| Conditions | Recombinant human BCATc (hBCATc) enzymatic assay; reaction mixture (200 μL) containing 25 mM NaPi (pH 7.8), 0.75 mM substrates; same assay platform as described in Hu et al. 2006 |
Why This Matters
BCAT-IN-4 serves as the essential reference baseline for any SAR study involving sulfonyl hydrazide BCATc inhibitors; its 2.35 μM IC50 provides the benchmark against which all subsequent structural modifications in this chemotype are calibrated.
- [1] Hu LY, Boxer PA, Kesten SR, et al. The design and synthesis of human branched-chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases. Bioorg Med Chem Lett. 2006;16(9):2337-40. Table 1, Table 3; Compound 1 IC50 = 2.35 ± 0.01 μM; Compound 2 IC50 = 0.8 ± 0.05 μM. View Source
